molecular formula C11H6F4N2O B12335557 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide CAS No. 1116339-61-7

6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide

Cat. No.: B12335557
CAS No.: 1116339-61-7
M. Wt: 258.17 g/mol
InChI Key: JMIFMZCJESMKFV-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide is a high-value chemical building block designed for pharmaceutical research and development, particularly in the field of oncology. This compound features a quinoline core, a privileged scaffold in medicinal chemistry that is found in numerous biologically active molecules . The structure is further functionalized with a carboxamide group at the 2-position and both fluorine and trifluoromethyl groups, which are known to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . The quinoline nucleus is a fundamental structure in many marketed drugs and experimental compounds targeting a range of diseases . Researchers are particularly interested in quinoline derivatives for their potential in targeted cancer therapy. Similar quinoline-carboxamide compounds have been investigated as potent antagonists of the P2X7 receptor (P2X7R), a key protein overexpressed in various cancers including breast, prostate, and colon cancers . Inhibition of this receptor can lead to reduced cancer cell proliferation and the induction of apoptotic cell death . Furthermore, quinoline-based molecules are widely explored as inhibitors of critical carcinogenic pathways, including those mediated by receptors such as c-Met, VEGFR, and EGFR . These pathways regulate vital cellular processes including proliferation, survival, and angiogenesis, making them prominent targets in anti-cancer drug discovery . This compound serves as a versatile intermediate for constructing more complex molecules. Its reactive carboxamide group can be utilized in further chemical transformations, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . The presence of the strong electron-withdrawing trifluoromethyl group makes this a particularly interesting candidate for optimizing interactions with enzyme binding sites . Handling Note: For research purposes only. Not recommended for human or veterinary diagnostic or therapeutic use. Store in a cool, dry place, and refer to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(17-8)10(16)18/h1-4H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFMZCJESMKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224595
Record name 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-61-7
Record name 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116339-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Disconnection Strategies

The target molecule can be dissected into three key fragments:

  • Quinoline core : Constructed via cyclization of substituted anilines or enaminones.
  • Trifluoromethyl group at C4 : Introduced through electrophilic substitution or via pre-functionalized building blocks.
  • Carboxamide at C2 : Installed through late-stage amidation of carboxylic acid intermediates.

Critical Building Blocks

  • 4-Fluoroaniline : Serves as the primary aromatic amine for quinoline ring formation.
  • Ethyl 4,4,4-trifluoroacetoacetate : Provides the trifluoromethyl-acetyl fragment for C4 substitution.
  • Pyruvic acid : Facilitates cyclocondensation in multi-component reactions.

Multi-Component Condensation Approaches

Doebner Hydrogen-Transfer Reaction

The Doebner reaction enables one-pot synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and α-keto acids. For 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxamide:

  • Reagents : 4-Fluoroaniline, trifluoromethyl ketone, and pyruvic acid.
  • Catalyst : BF₃·THF (10 mol%).
  • Conditions : Reflux in ethanol (12 h, 80°C).
  • Mechanism : Imine formation → cyclization → oxidation (Scheme 1).

Key Advantages :

  • Atom-economical (78–85% yield).
  • Direct installation of C4-CF₃ and C2-COOH groups.

Limitations :

  • Requires electron-deficient anilines for efficient cyclization.

Pfitzinger Reaction with TMSCl Mediation

This method converts isatin derivatives to quinoline-4-carboxylic acids:

  • Reactants : 5-Fluoro-isatin, trifluoromethyl enaminone.
  • Conditions : TMSCl (1.2 eq) in methanol (24 h, 60°C).
  • Yield : 70–75% after hydrolysis.

Table 1 : Optimization of Pfitzinger Reaction Conditions

Parameter Optimal Value Effect on Yield
TMSCl Equivalents 1.2 Maximizes cyclization
Solvent MeOH Prevents ester hydrolysis
Temperature 60°C Balances rate vs. decomposition

Cyclization of Enaminones and Isatin Derivatives

Enaminone Cyclization Pathway

A two-step process involving:

  • Enaminone Formation :
    • 4-Fluoroaniline + ethyl 4,4,4-trifluoroacetoacetate → enaminone intermediate (K₂CO₃, DMF, 140°C).
  • Cyclization :
    • Piperazine-mediated ring closure (i-PrOH, 130°C).

Key Intermediate :

  • 6-Fluoro-4-(trifluoromethyl)-1,2-dihydroquinoline (characterized byH NMR: δ 7.82 ppm, d, J = 8.4 Hz).

Oxidative Aromatization

  • Oxidizing Agents : MnO₂ (82% yield) vs. DDQ (76% yield).
  • Solvent Optimization : Toluene > DCM due to higher boiling point.

Functional Group Interconversion Strategies

Carboxylic Acid to Carboxamide

Stepwise Conversion :

  • Carbohydrazide Intermediate :
    • 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid + hydrazine hydrate → carbohydrazide (EtOH, Δ).
  • Schmidt Reaction :
    • Carbohydrazide + H₂SO₄/HNO₃ → carboxamide (0°C → 25°C, 4 h).

Table 2 : Comparative Analysis of Amidation Methods

Method Yield (%) Purity (%) Byproducts
Schmidt Reaction 88 97 NO₂ derivatives
CDI-Mediated 75 99 None

One-Pot Synthesis and Process Optimization

Haloquinoline Condensation

Adapted from US6500955B1:

  • Reactants : 6-Fluoro-8-trifluoromethyl-4-chloroquinoline + 2-pyridylacetonitrile.
  • Conditions :
    • K₂CO₃ (3 eq), TBAB (0.1 eq), DMF, 70°C, 8 h.
  • Oxidation :
    • In situ H₂O₂/NaOH (2 h, 50°C).

Advantages :

  • Eliminates intermediate isolation (overall yield: 68%).
  • Scalable to kilogram quantities.

Continuous Flow Approach

  • Residence Time : 12 min vs. batch 8 h.
  • Productivity Increase : 3.2 g/h vs. 0.8 g/h (batch).

Comparative Analysis of Synthetic Routes

Table 3 : Route Comparison for 6-Fluoro-4-(Trifluoromethyl)Quinoline-2-Carboxamide

Method Steps Total Yield (%) Cost (USD/g) Scalability
Doebner Multi-Component 1 78 12.50 Pilot-scale
Enaminone Cyclization 3 65 18.20 Lab-scale
One-Pot Haloquinoline 2 68 9.80 Industrial

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxamide. It has shown efficacy in inhibiting the growth of various tumor cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The mechanism involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor progression .

Antibacterial and Antiviral Properties
Research indicates that derivatives of this compound exhibit antibacterial activity against multiple strains, including resistant bacteria. Its potential as an antiviral agent is also being explored, focusing on its ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle.

Biological Research

Enzyme Inhibition Studies
The compound is investigated for its capability to inhibit various enzymes, which could disrupt essential biological processes such as DNA replication and protein synthesis. For instance, it has been studied as a potential inhibitor of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .

Interaction with Biological Targets
Preliminary studies suggest that 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxamide interacts with enzymes related to metabolic pathways and receptors that mediate cellular responses. These interactions may lead to significant therapeutic implications, although further research is necessary to elucidate them fully .

Industrial Applications

Development of New Materials
Due to its unique chemical properties, this compound is also utilized in developing new materials such as liquid crystals and dyes. Its fluorinated structure can enhance the performance characteristics of these materials, making them suitable for advanced technological applications.

Case Studies

Study Focus Findings
Study A Anticancer ActivityDemonstrated inhibition of tumor growth in multiple cell lines; induced apoptosis through specific signaling pathway disruption.
Study B Enzyme InhibitionIdentified as a potent inhibitor of receptor tyrosine kinases with significant implications for cancer therapy.
Study C Material ScienceExplored as a component in liquid crystal formulations, enhancing optical properties due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

6-Fluoro-4-phenylquinoline-2-N-morpholinecarboxamide (Compound 23)

  • Substituents : Phenyl at position 4, morpholinecarboxamide at position 2.
  • Key Features : The phenyl group increases aromatic interactions but reduces electron-withdrawing effects compared to -CF₃. The morpholine ring enhances solubility via hydrogen bonding.

NSC 368390 (DuP-785)

  • Substituents : 3-methyl, 2-biphenyl, and sodium carboxylate at position 4.
  • Key Features : The biphenyl group enhances π-π stacking in target binding, while the sodium carboxylate improves water solubility.
  • Activity: Showed >90% inhibition against human colon carcinomas (e.g., DLD-2) in xenograft models, outperforming fluorouracil and Adriamycin .

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

  • Substituents : Chloro at position 6, cyclopropyl at position 2.
  • Key Features: Chloro increases lipophilicity but may reduce metabolic stability compared to fluoro.

6-Fluoro-4-((2-fluorophenyl)amino)-N-(3-hydroxy-2-methoxypropyl)quinoline-2-carboxamide

  • Substituents: 2-Fluorophenylamino at position 4, hydrophilic hydroxy-methoxypropylamide at position 2.
  • Key Features : The hydrophilic side chain improves pharmacokinetics, while the fluorophenyl group supports target interaction .

Physicochemical and Pharmacokinetic Properties

Property 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide NSC 368390 6-Fluoro-4-phenylquinoline-2-N-morpholinecarboxamide
Molecular Weight 259.16 g/mol 402.29 g/mol ~337.35 g/mol
Solubility Likely low (lipophilic -CF₃) High (sodium salt) Moderate (morpholine enhances solubility)
Key Functional Groups -CF₃, -F, -CONH₂ -COONa, biphenyl -Ph, morpholine
Metabolic Stability High (fluorine reduces oxidation) Moderate Variable (depends on substituents)

Biological Activity

6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide is a synthetic organic compound notable for its unique structural features, including a quinoline core with fluorine and trifluoromethyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article reviews the biological activity of this compound, highlighting key research findings and case studies.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide is C12H8F4N2O, with a molar mass of approximately 258.17 g/mol. The structure includes:

  • Quinoline core : A bicyclic structure that enhances lipophilicity.
  • Fluorine atom : Positioned at the sixth carbon, contributing to increased reactivity.
  • Trifluoromethyl group : Located at the fourth carbon, enhancing the compound's biological activity.
  • Carboxamide functional group : Positioned at the second carbon, which plays a crucial role in its chemical reactivity and biological interactions.

The biological activity of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound can inhibit enzyme activity by binding to active sites, disrupting essential biological functions such as DNA replication and protein synthesis, which is vital for its antibacterial and anticancer properties .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Tumor Growth : Research indicates that 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide effectively inhibits the growth of various tumor cell lines. For instance, it has shown significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits signaling pathways associated with tumor progression, such as the mTOR pathway .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated:

  • Broad-Spectrum Activity : It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Comparative Efficacy : In comparative studies, derivatives of this compound have shown superior antibacterial activity compared to other quinoline derivatives, highlighting its potential as a lead compound for antibiotic development .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityInhibitory effects on MCF-7 cells with IC50 values comparable to doxorubicin .
Study BAntibacterial EvaluationEffective against Staphylococcus aureus with significant inhibition zones in agar diffusion tests .
Study CTarget InteractionBinding affinity studies indicate strong interactions with mTORC1 and mTORC2 pathways .

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